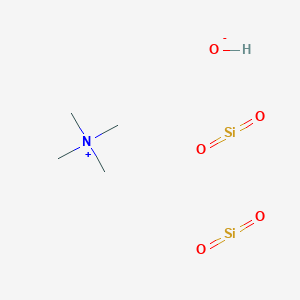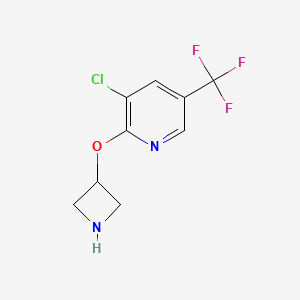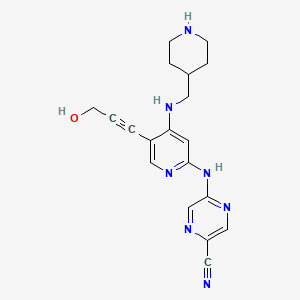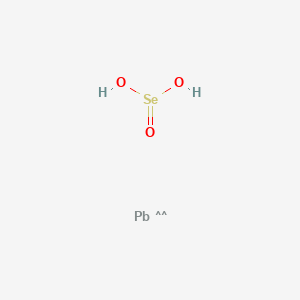
Dioxosilane;tetramethylazanium;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxosilane;tetramethylazanium;hydroxide, also known as tetramethylammonium silicate, is a quaternary ammonium compound with the molecular formula C₄H₁₃NO₅Si₂. This compound is commonly encountered in the form of concentrated solutions in water or methanol. It is colorless in its pure form but may appear yellowish if impure. Tetramethylammonium silicate has a variety of industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the earliest methods for preparing tetramethylammonium hydroxide involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. In this reaction, tetramethylammonium hydroxide is soluble, while potassium chloride is not, allowing for easy separation :
NMe4+Cl−+KOH→NMe4+OH−+KCl
Industrial Production Methods
Industrial production of tetramethylammonium hydroxide often involves the electrochemical method. In this process, tetramethylammonium chloride solution is subjected to electrolysis. The chloride ions migrate towards the anode and discharge to form chlorine gas, while the tetramethylammonium ions migrate towards the cathode, where they combine with hydroxide ions formed from the electrolysis of water to produce tetramethylammonium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium hydroxide undergoes several types of chemical reactions, including:
Acid-Base Neutralization: Reacts with acids to form tetramethylammonium salts.
Decomposition: Decomposes upon heating to form dimethyl ether, trimethylamine, and water.
Substitution Reactions: In alkaline conditions, it can undergo SN2 reactions where hydroxide ions attack methyl groups, forming methanol.
Common Reagents and Conditions
Acids: Reacts with acids like hydrofluoric acid to form tetramethylammonium fluoride.
Heat: Decomposes at elevated temperatures to produce dimethyl ether and trimethylamine.
Alkaline Conditions: Undergoes substitution reactions in the presence of hydroxide ions.
Major Products
Tetramethylammonium Salts: Formed from neutralization reactions.
Methanol: Produced from substitution reactions.
Dimethyl Ether and Trimethylamine: Formed from thermal decomposition.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium hydroxide has several scientific research applications, including:
Semiconductor Manufacturing: Used in the anisotropic etching of silicon and as a developer for photoresist materials.
Catalysis: Acts as a phase transfer catalyst in various organic reactions.
Analytical Chemistry: Employed in thermochemical cleavage for analytical purposes.
Nanotechnology: Used as a surfactant in the synthesis of iron nanoparticles to prevent aggregation.
Wirkmechanismus
The mechanism of action of tetramethylammonium hydroxide involves its ability to act as a strong base and nucleophile. In alkaline conditions, it can perform SN2 attacks on methyl groups, leading to the formation of methanol. Additionally, it can abstract protons from methyl groups to form ylides, which subsequently react with water to produce methanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but lacks the hydroxide ion.
Tetraethylammonium Hydroxide: Similar quaternary ammonium compound with ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium hydroxide is unique due to its strong basicity and ability to act as a nucleophile in various chemical reactions. Its applications in semiconductor manufacturing and nanotechnology highlight its versatility and importance in modern scientific research .
Eigenschaften
Molekularformel |
C4H13NO5Si2 |
|---|---|
Molekulargewicht |
211.32 g/mol |
IUPAC-Name |
dioxosilane;tetramethylazanium;hydroxide |
InChI |
InChI=1S/C4H12N.2O2Si.H2O/c1-5(2,3)4;2*1-3-2;/h1-4H3;;;1H2/q+1;;;/p-1 |
InChI-Schlüssel |
OJZGAAYNYKWGDQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C.[OH-].O=[Si]=O.O=[Si]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)

![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)
